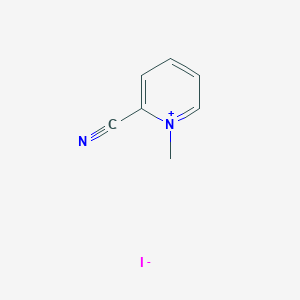
N-(pyridin-2-yl)benzamide
描述
N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of N-heterocyclic amides It is characterized by the presence of a benzamide group attached to a pyridine ring at the nitrogen atom
作用机制
Target of Action
N-(pyridin-2-yl)benzamide primarily targets the Mitogen-activated protein kinase 14 . This kinase is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its target, the mitogen-activated protein kinase 14 . This interaction likely results in changes to the kinase’s activity, potentially influencing various cellular processes.
Biochemical Pathways
Given its target, it is likely that it impacts the map kinase signal transduction pathway . This pathway plays a crucial role in numerous cellular processes, including cell growth, differentiation, and response to external stress.
Result of Action
Given its target, it is likely that it influences various cellular processes, including cell growth, differentiation, and response to external stress .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
生化分析
Biochemical Properties
N-(pyridin-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal-organic frameworks, such as Fe2Ni-BDC, which act as catalysts in the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine . These interactions are essential for the synthesis of this compound and highlight its role in catalytic processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can activate human glucokinase, an enzyme involved in glucose metabolism, thereby impacting cellular energy production and metabolic regulation . This activation can lead to changes in gene expression and alterations in cellular signaling pathways, ultimately affecting cell function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, such as glucokinase, leading to their activation . This binding interaction enhances the catalytic activity of the enzyme, resulting in increased glucose metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained activity in in vitro and in vivo experiments . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively activate glucokinase and enhance glucose metabolism without causing adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound activates glucokinase, a key enzyme in glucose metabolism, leading to increased glucose utilization and energy production . This interaction affects the overall metabolic balance within cells and can influence other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound, influencing its activity and function. Studies have shown that this compound can be efficiently transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression . This subcellular localization is essential for understanding the precise mechanisms by which this compound exerts its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: N-(pyridin-2-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Another method involves the oxidative amidation of aldehydes with aminopyridines using aqueous hydrogen peroxide as the oxidant. This metal-free approach is environmentally benign and proceeds in water, making it a practical alternative for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound may involve the use of bimetallic metal-organic frameworks as catalysts. For instance, a bimetallic framework composed of iron and nickel cations bridged by 1,4-benzenedicarboxylic anions has been shown to efficiently catalyze the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .
化学反应分析
Types of Reactions: N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Aqueous hydrogen peroxide is commonly used as an oxidant in metal-free oxidative amidation reactions.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amidation with hydrogen peroxide yields this compound, while reduction with sodium borohydride can produce the corresponding amine derivative.
科学研究应用
N-(pyridin-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of N-heterocyclic compounds.
相似化合物的比较
N-(pyridin-2-yl)benzamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)benzamide: This compound has a similar structure but with the pyridine ring attached at the 4-position instead of the 2-position.
N-(3-methoxyphenyl)-N-(3-methoxybenzoyl)benzamide:
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in various research fields.
属性
IUPAC Name |
N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-6-2-1-3-7-10)14-11-8-4-5-9-13-11/h1-9H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIJKEIPCFEOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277374 | |
| Record name | N-pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4589-12-2 | |
| Record name | Benzamide, N-2-pyridinyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-pyridin-2-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(pyridin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)
![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)











